molecular formula C12H11NO2S B2715051 2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole CAS No. 2408964-45-2

2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole

Cat. No.: B2715051
CAS No.: 2408964-45-2
M. Wt: 233.29
InChI Key: YVLBKHNCBALXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole is a chemical compound that features both an oxirane (epoxide) group and a thiazole ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The oxirane group is known for its high reactivity, while the thiazole ring is a common structure in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole typically involves the reaction of 3-(oxiran-2-ylmethoxy)benzaldehyde with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The oxirane group can be oxidized to form diols.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The oxirane group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole involves its interaction with various molecular targets. The oxirane group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. The thiazole ring can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[[(2RS)-Oxiran-2-yl]methoxy]phenyl]acetamide
  • 4-(Oxiran-2-ylmethoxy)phenylpropanoate
  • 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane

Uniqueness

2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole is unique due to the combination of its oxirane and thiazole functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-[3-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-9(12-13-4-5-16-12)6-10(3-1)14-7-11-8-15-11/h1-6,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLBKHNCBALXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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